VERLUKAST is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [, , , , , , ] It is a synthetic compound developed for the treatment of bronchial asthma. [] VERLUKAST specifically targets the LTD4 receptor, effectively inhibiting the binding of LTD4 to its receptor in both guinea pig and human lung tissues. [] This compound exhibits high specificity for LTD4 receptors compared to other leukotriene receptors like LTC4. []
One method for synthesizing VERLUKAST involves the use of aluminum-amine complexes to convert carboxylic esters to amides. [] Specifically, N,N-dimethylammonium dialkylaluminum chloride complexes are employed in the synthesis process. [] Another synthesis approach involves the preparation of unsymmetrical dithioacetals derived from heteroaromatic thiols and alkyl thiols. [] This method, crucial for the development of VERLUKAST, allows for varying the sulfur atom substituents and obtaining optically pure asymmetric acetals. []
VERLUKAST's structure includes a quinoline ring, a crucial component for its biological activity. [] The molecule also features a styryl quinoline double bond, susceptible to Michael addition reactions, as observed with glutathione conjugation. [] Spectroscopic and crystallographic investigations have been conducted to study the structure and hydrogen bonding properties of VERLUKAST, comparing its chiral form (MK-679) to its racemate (MK-571). []
VERLUKAST undergoes various metabolic transformations. In rat liver microsomes, it is metabolized into five primary metabolites. These include four isomeric monosulfoxides and an N-hydroxymethyl amide, which can further convert to an N-monomethyl amide. [] Another significant metabolic pathway is the conjugation of VERLUKAST with glutathione, primarily in the liver and kidney. [] This reaction, a 1,4-Michael addition, occurs at position 12 of the styryl quinoline double bond, producing two possible isomers. []
Furthermore, VERLUKAST can be metabolized to an acyl glucuronide in rat liver microsomes supplemented with UDP-glucuronic acid. [] This metabolite can revert to VERLUKAST upon treatment with beta-glucuronidase or a strong base. [] In the presence of beta-naphthoflavone-induced hepatic microsomes (rich in CYP1A1 enzyme), VERLUKAST undergoes epoxidation, leading to the formation of a 5”,6”-epoxide intermediate. [] This intermediate is subsequently metabolized into 5”,6”-dihydrodiol and 6”-phenol. []
VERLUKAST exerts its therapeutic effect by selectively and competitively binding to the LTD4 receptor. [, , , , , ] This binding action inhibits the physiological effects of LTD4, a potent bronchoconstrictor and inflammatory mediator. [, , , ] By blocking the LTD4 receptor, VERLUKAST effectively disrupts the downstream signaling pathways triggered by LTD4, leading to reduced bronchoconstriction, mucus secretion, vascular permeability, and inflammatory cell recruitment. [, , , ]
VERLUKAST is primarily investigated for its use in understanding the role of leukotrienes in asthma and other inflammatory diseases. [, , , , , , , ] For example, VERLUKAST effectively blocks airway obstruction induced by inhaled lysine-aspirin in aspirin-sensitive asthmatic individuals, suggesting a potential therapeutic application for this specific patient population. []
In various animal models, VERLUKAST demonstrates efficacy in mitigating airway hyperresponsiveness and inflammation. [, , , ] Moreover, VERLUKAST plays a significant role in elucidating the mechanisms underlying leukotriene-mediated inflammation. [, , ] For instance, research indicates that pretreatment with VERLUKAST can inhibit LTD4-induced priming of alveolar macrophages. [] This priming effect usually enhances the production of inflammatory mediators like MIP-1alpha, TNF, and nitric oxide upon subsequent stimulation, suggesting VERLUKAST's potential in modulating inflammatory responses in the lungs. []
Future research could explore the potential benefits of combining VERLUKAST with other therapeutic agents, particularly anticholinergics, for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. [] Furthermore, investigating the potential use of VERLUKAST in addressing neurodegenerative diseases, such as Alzheimer's disease, is warranted. [] Studies suggest that VERLUKAST and similar cysteinyl leukotriene receptor antagonists might offer protection against Aβ-induced neurotoxicity and memory impairment in animal models. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6